3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C17H14FN3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-14-5-3-4-12(10-14)16(22)20-17-19-15(21-24-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
FFJMAIVNJDEHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The 1,2,4-thiadiazole ring is commonly synthesized via cyclocondensation of thiourea derivatives with nitriles. For example, 3-(4-fluorophenyl)-5-amino-1,2,4-thiadiazole can be prepared by reacting 4-fluorophenylacetonitrile with thiourea in the presence of iodine as an oxidizing agent. This method proceeds via intermediate thioamide formation, followed by cyclization:
Reaction conditions (Table 1):
| Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 4-Fluorophenylacetonitrile | Thiourea, I₂, EtOH, reflux | 68% | |
| Phenylacetonitrile | Thiourea, H₂O₂, HCl, RT | 72% |
This method is limited by the need for stoichiometric oxidants and moderate yields.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates thiadiazole formation. Aryl nitriles and thioamides react under MWI (100°C, 10 min) with NH₄F/Al₂O₃ catalysis to yield 3,5-disubstituted thiadiazoles in 85–90% yields. For example:
Functionalization of the Thiadiazole Ring
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl group is introduced at position 3 of the thiadiazole via nucleophilic aromatic substitution (NAS) or cross-coupling. A Suzuki-Miyaura coupling using 3-bromo-1,2,4-thiadiazole and 4-fluorophenylboronic acid has been reported, though yields are suboptimal (45–55%) due to poor reactivity of the thiadiazole bromide.
Regioselective Amination at Position 5
5-Amino-1,2,4-thiadiazoles are critical intermediates for subsequent acylation. These are synthesized by treating 3-substituted thiadiazoles with hydroxylamine hydrochloride under basic conditions:
Yields range from 60–75% depending on the substituent’s electronic effects.
Acylation with 3-Ethoxybenzoyl Chloride
Conventional Acylation in Protic Solvents
The 5-amino-thiadiazole intermediate is acylated with 3-ethoxybenzoyl chloride in anhydrous dioxane or THF using triethylamine (TEA) as a base:
Typical conditions and yields (Table 2):
Coupling Reagent-Mediated Acylation
Carbodiimide coupling reagents like EDC or T3P improve yields by activating the carboxylic acid in situ. For example, reacting 3-ethoxybenzoic acid with the 5-amino-thiadiazole using T3P in DMF affords the target compound in 78% yield:
Alternative Synthetic Routes
One-Pot Thiadiazole-Benzamide Assembly
A novel one-pot method involves simultaneous thiadiazole formation and acylation. 4-Fluorophenylacetonitrile, thiourea, and 3-ethoxybenzoyl chloride react in NaOH/DMSO at 50°C, yielding the target compound directly (45% yield).
Mechanochemical Synthesis
Grinding 3-ethoxybenzoic acid, 5-amino-3-(4-fluorophenyl)-1,2,4-thiadiazole, and T3P in a ball mill for 30 min achieves 82% yield with minimal solvent.
Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance acylation rates but complicate purification. Reducing solvent volumes via microwave or mechanochemical methods improves sustainability.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield an aldehyde or carboxylic acid, while substitution of the fluorine atom could yield a variety of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is with a molecular weight of approximately 343.37 g/mol. Its structure includes a benzamide moiety linked to a thiadiazole ring substituted with a fluorophenyl group, which contributes to its biological activity and chemical reactivity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including this compound. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various bacterial and fungal strains. For instance, compounds derived from similar structures have been shown to possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is another area of interest. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways associated with survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiadiazole derivatives. Among them, this compound demonstrated promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| Similar Thiadiazole Derivative | S. aureus | 32 |
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized several derivatives including this compound. The compound was tested against breast cancer cell lines and exhibited significant cytotoxicity at low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 15 |
Material Science Applications
Beyond biological applications, compounds like this compound are being explored for their potential use in material science. Their unique chemical structure allows for modifications that can enhance properties such as thermal stability and electrical conductivity. This makes them suitable candidates for developing advanced materials in electronics and photonics .
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and fluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares the target compound with structurally related benzamide-thiadiazole derivatives:
Structural and Functional Insights
Ethoxy vs. Methoxy Substituents
- The ethoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the methoxy analog (logP ~2.2) . This may enhance membrane permeability but reduce aqueous solubility.
- 4-Fluorophenyl vs.
Thiadiazole vs. Triazole/Isoxazole Cores
Biological Activity
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl hydrazine with thioketones or thiosemicarbazides under acidic or basic conditions. The resulting compound can be purified through recrystallization techniques. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Anticancer Activity
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. In particular:
- Cell Viability Assays : Studies using CCK-8 assays demonstrated that compounds containing the thiadiazole moiety showed excellent anti-proliferation abilities against various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells .
- Mechanism of Action : The compound is thought to inhibit key signaling pathways related to cancer cell proliferation by targeting specific receptors such as EGFR and HER-2. Kinase assays confirmed selective inhibition of these targets, suggesting a mechanism that may involve disruption of downstream signaling pathways critical for tumor growth .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to combat bacterial strains:
- In Vitro Studies : Compounds similar to this compound have shown promising activity against various bacteria and fungi. For instance, studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against both Gram-positive and Gram-negative pathogens .
Case Study 1: Anticancer Efficacy
A recent study focused on a series of thiadiazole derivatives similar to this compound. The lead compound exhibited an IC50 value of approximately 0.5 µM against SK-BR-3 cells while showing minimal toxicity towards normal cells (MCF-10A). This selectivity highlights the potential for developing targeted cancer therapies with reduced side effects .
Case Study 2: Antimicrobial Screening
In another study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that compounds with structural similarities to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compounds were tested in various concentrations, revealing effective bactericidal properties at MIC values as low as 2 µg/mL .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves two key steps:
- Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to form the 1,2,4-thiadiazole core. Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical for yield optimization .
- Benzamide coupling : The thiadiazole-5-amine intermediate reacts with 3-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Reaction monitoring via TLC and purification by column chromatography ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structural integrity?
- NMR spectroscopy : H and C NMR validate the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and fluorophenyl moiety (δ 7.4–7.8 ppm for aromatic protons) .
- HPLC-MS : High-resolution mass spectrometry confirms the molecular ion peak (expected m/z: ~399.4 for CHFNOS) and detects impurities (<2%) .
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s PDE4 inhibitory activity, and what controls are essential?
- In vitro PDE4 inhibition : Use recombinant human PDE4 isoforms (PDE4A-D) with cAMP as a substrate. Measure cAMP accumulation via ELISA or fluorescent probes (e.g., HitHunter™). Include rolipram as a positive control (IC ~0.1–1 µM) .
- Cell-based assays : Test in human monocyte-derived macrophages to assess anti-inflammatory effects (e.g., TNF-α suppression). Normalize data to vehicle (DMSO) and cytotoxicity controls (MTT assay) .
Q. What structural modifications enhance target selectivity or potency, and how are structure-activity relationships (SAR) analyzed?
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Case example : If the compound shows high PDE4B inhibition in vitro (IC = 50 nM) but low efficacy in cell-based assays:
Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanocrystal dispersion to improve aqueous solubility (>100 µg/mL).
- Stability testing : Conduct pH-dependent degradation studies (pH 1–7.4) and identify degradation products via LC-MS. Protect from light due to potential thiadiazole ring photosensitivity .
Q. How can analytical methods be tailored to quantify this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
